1,9-Dioxaspiro[5.5]undecane-4-carboximidamide hydrochloride
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Overview
Description
1,9-Dioxaspiro[5.5]undecane-4-carboximidamide hydrochloride is a chemical compound with the molecular formula C10H19ClN2O2 and a molecular weight of 234.73 g/mol . It is known for its unique spirocyclic structure, which consists of a spiro-connected dioxane ring and a carboximidamide group. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dioxaspiro[5.5]undecane-4-carboximidamide hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and an appropriate carbonyl compound. The reaction is usually carried out under acidic conditions to facilitate the formation of the spirocyclic structure.
Introduction of the Carboximidamide Group: The carboximidamide group can be introduced through a reaction with an appropriate amine and a carbonyl compound. This step often requires the use of a dehydrating agent to drive the reaction to completion.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,9-Dioxaspiro[5.5]undecane-4-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the carboximidamide group.
Scientific Research Applications
1,9-Dioxaspiro[5.5]undecane-4-carboximidamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,9-Dioxaspiro[5.5]undecane-4-carboximidamide hydrochloride involves its interaction with specific molecular targets. The carboximidamide group can form hydrogen bonds with biological molecules, potentially inhibiting or modulating their activity. The spirocyclic structure may also contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: Similar spirocyclic structure but lacks the carboximidamide group.
1,5-Dioxaspiro[5.5]undecane-2,4-dione: Contains a dioxane ring but has different functional groups.
Uniqueness
1,9-Dioxaspiro[5.5]undecane-4-carboximidamide hydrochloride is unique due to its combination of a spirocyclic dioxane ring and a carboximidamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
1,9-dioxaspiro[5.5]undecane-4-carboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c11-9(12)8-1-4-14-10(7-8)2-5-13-6-3-10;/h8H,1-7H2,(H3,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPUOUSPZCCBMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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